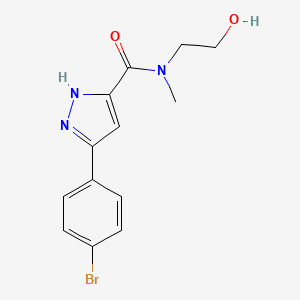

![molecular formula C14H16F3NO3 B6639447 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone, commonly known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause cell death.

Mecanismo De Acción

The mechanism of action of HPPH involves the activation of the photosensitizer by light of a specific wavelength, which leads to the generation of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone that can damage cellular components, such as lipids, proteins, and DNA. The accumulation of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone can induce apoptosis, autophagy, or necrosis, depending on the cell type and the extent of damage. The selectivity of HPPH for cancer cells is based on the differences in the cellular metabolism and microenvironment between normal and cancerous tissues.

Biochemical and Physiological Effects

HPPH can affect several biochemical and physiological processes in cells, such as the production of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone, the activation of signaling pathways, the modulation of gene expression, and the induction of immune responses. HPPH can also interact with cellular components, such as membranes, proteins, and nucleic acids, leading to changes in their structure and function. The effects of HPPH can vary depending on the concentration, exposure time, and light dose.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HPPH has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. HPPH can also be used in combination with other therapies, such as chemotherapy and radiotherapy, to enhance their efficacy. However, HPPH has some limitations, such as its dependence on light for activation, which can limit its use in deep-seated tumors or in areas of the body that are not accessible to light. HPPH can also cause skin photosensitivity and other adverse effects if not used properly.

Direcciones Futuras

There are several future directions for the research on HPPH, such as the optimization of the synthesis method to improve the yield and purity of the compound, the development of new formulations and delivery systems to enhance its bioavailability and targeting, and the investigation of its mechanism of action at the molecular level. In addition, HPPH can be combined with other photosensitizers or immunotherapies to create synergistic effects and improve the overall outcome of cancer treatment. The clinical trials of HPPH for cancer treatment are ongoing and will provide valuable information about its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of HPPH involves several steps, including the reaction of 4-hydroxypiperidine with 2-(trifluoromethyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. The yield of HPPH can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Aplicaciones Científicas De Investigación

HPPH has been extensively studied for its potential application in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer. In addition, HPPH has been investigated for its ability to target cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

Propiedades

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3/c15-14(16,17)11-3-1-2-4-12(11)21-9-13(20)18-7-5-10(19)6-8-18/h1-4,10,19H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGAIXIPLHGQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)COC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)

![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)

![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)

![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)

![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)

![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)

![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)

![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)

![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)

![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)

![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)

![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)

![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)